Demiditraz Racemate

Description

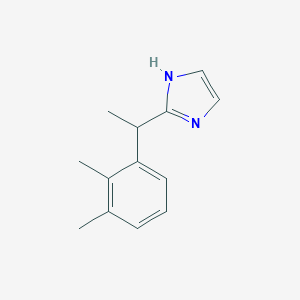

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-14-7-8-15-13/h4-8,11H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJRDUKXWHFPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=NC=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Resolution of Demiditraz Racemate

Retrosynthetic Analysis and Proposed Synthetic Pathways for Demiditraz Racemate

Retrosynthetic analysis is a crucial strategy in designing efficient synthetic routes for complex molecules like this compound. It involves working backward from the target molecule to simpler, readily available starting materials, identifying key bond formations and functional group transformations. For this compound, a typical retrosynthetic approach might dissect the molecule into chiral building blocks or identify a point where a racemic mixture is formed, necessitating subsequent resolution. Various pathways can be envisioned, often involving the construction of the core molecular framework followed by the introduction or manipulation of stereocenters.

Exploration of Precursor Accessibility and Reaction Conditions

The accessibility of starting materials and the optimization of reaction conditions are paramount for a viable synthesis. Proposed synthetic pathways for this compound often begin with commercially available or easily synthesized precursors. For instance, a hypothetical pathway might involve the coupling of an aromatic aldehyde with a functionalized amine, followed by cyclization and stereocenter establishment.

Key reaction conditions that are typically explored and optimized include:

Solvents: A range of solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), ethanol, or toluene (B28343) may be employed depending on the specific reaction step.

Temperature: Reactions can range from cryogenic temperatures (e.g., -78 °C) for controlling highly reactive intermediates to elevated temperatures (e.g., reflux) for driving reactions to completion.

Reagents and Catalysts: Specific reagents for bond formation, functional group interconversion, and stereochemical control are selected. Catalysts, including metal complexes, organocatalysts, or enzymes, are often employed to enhance reaction rates and selectivity.

Optimization Strategies for Yield and Purity in this compound Synthesis

Achieving high yields and purity of the racemic mixture is critical before embarking on stereoselective synthesis or resolution. Optimization strategies typically involve systematic variation of reaction parameters. For example, studies might focus on:

Stoichiometry: Adjusting the molar ratios of reactants and catalysts.

Reaction Time: Determining the optimal duration to maximize product formation while minimizing degradation or side reactions.

Catalyst Loading: Fine-tuning the amount of catalyst to balance reaction rate and cost-effectiveness.

Work-up and Purification: Developing efficient extraction, washing, and crystallization or chromatographic purification protocols to isolate the racemic Demiditraz with high chemical purity.

Research findings might indicate that altering a specific solvent or catalyst can improve the yield of the racemic mixture from an initial 60% to over 85%, with purity increasing from 90% to >98% through optimized purification steps.

Stereoselective Synthesis Approaches for this compound Enantiomers

Stereoselective synthesis aims to directly produce one enantiomer of Demiditraz in excess over the other, thereby avoiding the need for later resolution. This is typically achieved through the use of chiral influences during the synthesis.

Asymmetric Catalysis in this compound Production

Asymmetric catalysis utilizes chiral catalysts in substoichiometric amounts to induce enantioselectivity. For this compound, this could involve:

Chiral Metal Catalysts: Transition metal complexes coordinated with chiral ligands can catalyze reactions such as asymmetric hydrogenation, epoxidation, or cyclization, directly forming one enantiomer preferentially.

Organocatalysis: Small organic molecules that are chiral can also act as catalysts, promoting enantioselective transformations through mechanisms like enamine or iminium ion catalysis.

For instance, a key step in the synthesis of Demiditraz could be catalyzed by a chiral phosphoric acid derivative, leading to the formation of a chiral intermediate with an enantiomeric excess (ee) exceeding 95%.

Chiral Auxiliaries and Reagents in this compound Synthesis

Chiral auxiliaries are chiral molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the stereogenic center is formed, the auxiliary is cleaved and can often be recovered. Common chiral auxiliaries include derivatives of amino acids, oxazolidinones (e.g., Evans auxiliaries), or sultams.

In the synthesis of Demiditraz, a chiral auxiliary might be attached to a precursor molecule, guiding a subsequent alkylation or addition reaction with high diastereoselectivity. For example, using an Evans oxazolidinone auxiliary could lead to a diastereomeric ratio (dr) of >95:5 in an alkylation step. Chiral reagents, which are consumed stoichiometrically, can also be employed, though catalytic methods are generally preferred for efficiency.

Racemic Resolution Techniques for this compound

When a racemic mixture of Demiditraz is synthesized, separation into its individual enantiomers (resolution) becomes necessary. This process exploits the differences in physical or chemical properties between diastereomers, which are formed by reacting the racemate with a chiral resolving agent.

Common resolution techniques include:

Diastereomeric Salt Formation: Reacting a racemic acid or base with a chiral base or acid, respectively, forms diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. For example, a racemic Demiditraz acid could be reacted with a chiral amine like (R)-1-phenylethylamine to form separable diastereomeric salts.

Chiral Chromatography: Using a stationary phase that is chiral allows for the direct separation of enantiomers based on differential interactions. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is a widely used method.

Enzymatic Resolution: Enzymes, being chiral catalysts, can selectively react with one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer or the product of the enzymatic reaction.

Kinetic Resolution: This involves a reaction where one enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer. Dynamic kinetic resolution (DKR) combines a kinetic resolution with in situ racemization of the remaining enantiomer, potentially allowing for theoretical yields of 100%.

Research findings might report the resolution of this compound using (R)-mandelic acid as a resolving agent, yielding the desired enantiomer with >98% ee after multiple recrystallizations. Alternatively, chiral HPLC might achieve baseline separation with a specific chiral column.

Diastereomeric Salt Formation and Crystallization for this compound

Diastereomeric salt formation is a classical and widely utilized method for resolving racemic mixtures of chiral acids or bases libretexts.orgfiveable.mepharmaguideline.comwikipedia.orgtcichemicals.comlibretexts.org. This technique leverages the fact that enantiomers, while chemically identical in achiral environments, form diastereomers when reacted with a single enantiomer of a chiral resolving agent. Diastereomers, unlike enantiomers, possess different physical properties, such as solubility, melting point, and crystal structure, which allows for their separation through physical methods like fractional crystallization libretexts.orglibretexts.orgnih.gov.

For Demiditraz, which contains a basic imidazole (B134444) nitrogen, the strategy would involve reacting the racemic mixture with an enantiomerically pure chiral acid. Common chiral acids used as resolving agents include tartaric acid, malic acid, mandelic acid, and camphor-10-sulfonic acid libretexts.orgpharmaguideline.com. The reaction between racemic Demiditraz and a chiral acid (e.g., (+)-tartaric acid) would yield a mixture of two diastereomeric salts: [(R)-Demiditraz • (+)-Tartaric Acid] and [(S)-Demiditraz • (+)-Tartaric Acid].

The success of this method hinges on the differential solubility of these diastereomeric salts in a chosen solvent system. One diastereomeric salt is typically less soluble and will crystallize out, allowing for its physical separation (e.g., by filtration) from the more soluble salt remaining in solution wikipedia.orgnih.gov. After separation, the pure enantiomer of Demiditraz can be regenerated by treating the isolated diastereomeric salt with a base to cleave the salt linkage, thereby recovering the chiral acid resolving agent and the enantiomerically enriched Demiditraz libretexts.orgpharmaguideline.comwikipedia.orgnih.gov.

Table 1: Illustrative Diastereomeric Salt Formation for this compound

| Resolving Agent (Chiral Acid) | Type of Agent | Example Salt Formation (Demiditraz + Acid) | Expected Separation Method | Potential for Recovery |

| (+)-Tartaric Acid | Acid | Racemic Demiditraz + (+)-Tartaric Acid → Diastereomeric Salts | Fractional Crystallization | High, if suitable solvent found |

| (-)-Mandelic Acid | Acid | Racemic Demiditraz + (-)-Mandelic Acid → Diastereomeric Salts | Fractional Crystallization | High, if suitable solvent found |

| (+)-Camphor-10-sulfonic Acid | Acid | Racemic Demiditraz + (+)-Camphor-10-sulfonic Acid → Diastereomeric Salts | Fractional Crystallization | High, if suitable solvent found |

Note: Specific resolving agents and optimal conditions for this compound would require empirical investigation.

Chiral Chromatography for Enantiomeric Separation of this compound

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers, relying on the differential interaction between the enantiomers and a chiral stationary phase (CSP) mz-at.deeijppr.comchromatographyonline.comwikipedia.org. The CSP is typically a silica-based support onto which a chiral selector molecule is covalently bonded or immobilized eijppr.comwikipedia.org. When a racemic mixture is passed through a column packed with a CSP, transient diastereomeric complexes are formed between the analyte enantiomers and the CSP. The differing stabilities and formation energies of these complexes lead to variations in retention times, allowing for the separation of enantiomers eijppr.comwikipedia.org.

For this compound, various types of CSPs could potentially be employed. Common classes of CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, Pirkle-type phases, and protein-based phases eijppr.comwikipedia.org. The choice of CSP and mobile phase composition is critical and often determined through method development, involving screening of different columns and solvent systems to achieve adequate resolution (often quantified by a resolution factor, Rs) wikipedia.org. Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) can all be adapted for chiral separations chromatographyonline.comwikipedia.org.

Table 2: Illustrative Chiral Chromatography Approaches for this compound

| Chiral Stationary Phase (CSP) Type | Key Interaction Mechanisms (General) | Typical Mobile Phase Components (Examples) | Expected Separation Outcome |

| Polysaccharide-based (e.g., Cellulose Tris(3,5-dimethylphenylcarbamate)) | π-π interactions, hydrogen bonding, steric interactions | Hexane/Isopropanol mixtures, Ethanol | Separation of enantiomers |

| Cyclodextrin-based | Inclusion complexation, hydrogen bonding, dipole-dipole interactions | Methanol/Water, Acetonitrile/Water | Separation of enantiomers |

| Pirkle-type (Brush-type) | Hydrogen bonding, π-π interactions, dipole-dipole interactions, charge-transfer interactions | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Separation of enantiomers |

Note: The specific CSP and mobile phase for optimal this compound separation would require experimental validation.

Enzymatic Resolution Strategies for this compound

Enzymatic resolution utilizes the high stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture frontiersin.orggoogle.comresearchgate.net. Enzymes, being chiral catalysts, can selectively catalyze a reaction with one enantiomer, leaving the other unreacted or reacting at a significantly slower rate. This kinetic resolution allows for the separation of the reacted product from the unreacted enantiomer.

For Demiditraz, which contains a basic nitrogen atom within its imidazole ring and potentially reactive sites depending on its synthesis or modification, enzymes like lipases, esterases, or amidases could be employed. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of Demiditraz if it possesses a suitable hydroxyl or amino group, or conversely, to selectively hydrolyze an ester derivative of one enantiomer. The reaction would proceed until approximately 50% conversion, at which point the unreacted enantiomer and the newly formed product (e.g., an ester or alcohol) would be separable based on their different chemical properties frontiersin.orgresearchgate.net.

Table 3: Illustrative Enzymatic Resolution Strategies for this compound

| Enzyme Class | Reaction Type (Potential for Demiditraz) | Substrate Specificity (General) | Example of Product Formation | Typical Monitoring Method |

| Lipases | Acylation / Hydrolysis | Alcohols, esters, amines (depending on specific lipase and substrate) | Selective acylation of one Demiditraz enantiomer | GC, HPLC (with chiral column) |

| Esterases | Hydrolysis | Esters | Selective hydrolysis of a Demiditraz ester derivative | GC, HPLC (with chiral column) |

| Amidases | Hydrolysis | Amides | Selective hydrolysis of a Demiditraz amide derivative | GC, HPLC (with chiral column) |

Note: The specific enzyme and reaction conditions would need to be optimized for this compound.

Molecular Interactions and Mechanistic Hypotheses of Demiditraz Racemate

Theoretical Binding Site Predictions for Demiditraz Racemate

Receptor Binding Studies (In Vitro Models)

No in vitro studies detailing the receptor binding profile of this compound are currently available in scientific literature.

Enzyme Interaction Profiling (In Vitro Assays)

There are no published in vitro assays profiling the interaction of this compound with any enzymes.

Subcellular and Cellular Target Identification for this compound

Cell-Free Mechanistic Investigations

No cell-free investigations into the mechanisms of this compound have been documented.

In Vitro Cellular Pathway Perturbation Analysis by this compound

Analysis of how this compound may perturb cellular pathways in vitro has not been the subject of any published research.

Molecular Mechanism of Action Postulation for this compound

Due to the lack of foundational research on its molecular interactions and cellular effects, no scientifically grounded postulation of the molecular mechanism of action for this compound can be formulated.

Ligand-Receptor Interaction Dynamics and Conformational Changes

This compound is recognized as an agonist of octopamine (B1677172) receptors in invertebrates. acs.orgresearchgate.net These receptors are a class of G protein-coupled receptors (GPCRs) that are integral to the modulation of various physiological processes in arthropods. The interaction between this compound and the octopamine receptor is a critical first step in its mode of action.

As a ligand, this compound binds to the octopamine receptor, mimicking the action of the endogenous neurotransmitter, octopamine. This binding is believed to occur within a specific pocket of the receptor protein. While detailed crystallographic studies specifically for this compound are not widely available, insights can be drawn from studies on other formamidines like amitraz. The binding of these ligands is thought to induce a series of conformational changes in the receptor.

These conformational shifts are essential for the receptor's activation. Upon binding of this compound, the transmembrane helices of the GPCR are thought to rearrange, altering the intracellular domain of the receptor. This altered conformation on the cytoplasmic side of the membrane allows the receptor to interact with and activate intracellular G proteins, initiating the signal transduction cascade. The specificity and affinity of this compound for different subtypes of octopamine receptors can influence its efficacy and spectrum of activity.

Interactive Table: Key Aspects of this compound's Ligand-Receptor Interaction

| Feature | Description | Implication |

| Receptor Target | Octopamine Receptors (Invertebrates) | Specificity towards target pests. |

| Action | Agonist (mimics octopamine) | Initiates a physiological response similar to the natural neurotransmitter. |

| Binding | Induces conformational changes in the receptor | Activates the receptor to interact with intracellular signaling molecules. |

| Receptor Type | G Protein-Coupled Receptor (GPCR) | Links extracellular signal (binding of Demiditraz) to intracellular response. |

Signal Transduction Modulation by this compound

The activation of the octopamine receptor by this compound leads to the modulation of intracellular signal transduction pathways. As is characteristic of many GPCRs, the octopamine receptor, upon activation, engages with heterotrimeric G proteins. In the case of octopamine receptors targeted by formamidines, this is often a stimulatory G protein (Gs).

The interaction with the Gs protein causes the dissociation of its alpha subunit, which then activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a crucial second messenger. The resulting elevation in intracellular cAMP levels leads to the activation of protein kinase A (PKA).

PKA, in turn, phosphorylates various downstream target proteins, including ion channels and enzymes. This phosphorylation cascade ultimately alters neuronal activity, leading to the overstimulation of octopaminergic synapses. This hyperexcitation manifests as tremors, convulsions, and other neurotoxic effects in the target organism. The sustained activation of this pathway by this compound disrupts normal neurological function.

In mammals, it has been noted that formamidine (B1211174) compounds can also interact with alpha-2 adrenergic receptors, which are also GPCRs. This interaction can lead to different physiological effects compared to those observed in invertebrates due to the differences in receptor subtypes and downstream signaling pathways.

Interactive Table: Signal Transduction Pathway Modulated by this compound

| Step | Molecule/Process | Function | Outcome |

| 1. Receptor Activation | Demiditraz binds to Octopamine Receptor | Ligand binding and receptor conformational change | Activation of the G protein binding site. |

| 2. G Protein Activation | Gs protein | Transduces signal from receptor to effector enzyme | Alpha subunit dissociates and activates adenylyl cyclase. |

| 3. Second Messenger Production | Adenylyl Cyclase / cAMP | Catalyzes ATP to cAMP | Increased intracellular concentration of cAMP. |

| 4. Downstream Kinase Activation | Protein Kinase A (PKA) | Activated by cAMP | Phosphorylates target proteins. |

| 5. Cellular Response | Phosphorylation of various proteins | Alteration of neuronal function | Neuronal hyperexcitation and toxic effects in invertebrates. |

Theoretical Pharmacological Aspects and Mechanistic Pharmacodynamics of Demiditraz Racemate

In Vitro Pharmacological Profiling of Demiditraz Racemate

The in vitro pharmacological profile of a compound is fundamental to understanding its potential therapeutic actions and off-target effects. This typically involves a tiered screening approach, beginning with broad receptor binding assays, followed by more specific functional assessments.

Receptor Affinity and Selectivity Assays

Table 1: Hypothetical Receptor Affinity Profile for this compound (Note: This table is for illustrative purposes only, as no experimental data is currently available.)

| Receptor Target | Ki (nM) | Selectivity vs. Primary Target |

|---|---|---|

| Primary Target X | Data Not Available | - |

| Receptor Y | Data Not Available | Data Not Available |

| Receptor Z | Data Not Available | Data Not Available |

Functional Agonist and Antagonist Activity Assessment

Following the identification of binding targets, functional assays are crucial to determine the nature of the interaction. These assays assess whether this compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), a partial agonist, or an inverse agonist. Key parameters measured include the half-maximal effective concentration (EC50) for agonists and the inhibition constant (Kb) or pA2 value for antagonists.

Table 2: Hypothetical Functional Activity Profile for this compound (Note: This table is for illustrative purposes only, as no experimental data is currently available.)

| Target | Assay Type | Functional Response (EC50/IC50 nM) | Intrinsic Activity |

|---|---|---|---|

| Primary Target X | Calcium Mobilization | Data Not Available | Data Not Available |

| Receptor Y | cAMP Accumulation | Data Not Available | Data Not Available |

Enzyme Kinetic Studies with this compound

Enzyme kinetic studies are performed to understand if a compound can modulate the activity of specific enzymes. This is critical if the intended therapeutic mechanism involves enzyme inhibition or activation.

Inhibition/Activation Constants Determination (Ki, Km, Vmax)

These studies would determine key kinetic parameters. The inhibition constant (Ki) quantifies the potency of an inhibitor. Changes in the Michaelis constant (Km) and maximum velocity (Vmax) in the presence of this compound would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Table 3: Hypothetical Enzyme Inhibition Profile for this compound (Note: This table is for illustrative purposes only, as no experimental data is currently available.)

| Enzyme Target | Ki (µM) | Mechanism of Inhibition |

|---|---|---|

| Enzyme A | Data Not Available | Data Not Available |

| Enzyme B | Data Not Available | Data Not Available |

Irreversible vs. Reversible Binding Mechanisms

Further studies would be necessary to determine if the interaction with an enzyme is reversible or irreversible. This has significant implications for the duration of the pharmacological effect. Techniques such as dialysis or washout experiments, in conjunction with kinetic studies, would clarify the nature of the binding.

Structure-Activity Relationships (SAR) of this compound and its Analogues

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a lead compound, such as this compound, and assessing the impact of these changes on its pharmacological activity. This process is fundamental in medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties.

For a comprehensive SAR study of this compound, the following steps would be essential:

Chiral Separation: The first step would be the separation of the individual enantiomers of this compound to evaluate their pharmacological activities independently.

Pharmacological Profiling of Enantiomers: Each enantiomer would be subjected to the full panel of in vitro and enzyme kinetic assays as described in sections 4.1 and 4.2. This would establish which enantiomer is the eutomer (the more active one) and which is the distomer (the less active one).

Analogue Synthesis and Testing: A series of analogues would be synthesized by modifying specific functional groups on the Demiditraz scaffold. These modifications would be designed to probe the importance of different regions of the molecule for binding and activity. The resulting analogues would then be tested to determine how these structural changes affect potency and selectivity.

Through this systematic approach, a detailed understanding of the SAR for this chemical series could be developed, guiding the design of new, more effective, and safer therapeutic agents.

Design and Synthesis of this compound Derivatives for SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for Demiditraz requires the systematic design and synthesis of various derivatives. The core structure, N'-(2,4-dimethylphenyl)-N-methylformamidine, offers several sites for modification to probe the chemical features essential for biological activity. These sites include the 2,4-disubstituted aromatic (xylyl) ring, the N-methyl group, and the formamidine (B1211174) bridge itself.

The synthesis of formamidine derivatives generally follows established chemical pathways. A common method involves the reaction of a substituted aniline, such as 2,4-dimethylaniline, with formamides or orthoformates under controlled conditions to generate the formamidine core. To create a library of derivatives for SAR studies, this fundamental synthesis can be adapted by utilizing a variety of substituted anilines and different N-alkyl formamides.

For instance, to explore the impact of the aromatic ring substituents, one could synthesize analogues where the methyl groups at the 2 and 4 positions are altered, replaced with other alkyl groups, halogens (e.g., chlorine, bromine), or electron-withdrawing/donating groups. Similarly, the importance of the N-methyl group can be investigated by synthesizing a series of N-alkyl or N,N-dialkyl analogues.

Below is a representative table of hypothetical derivatives designed to explore the SAR of the Demiditraz scaffold.

| Compound ID | Aromatic Ring Substituents (R1, R2) | N-Alkyl Group (R3) | Synthetic Strategy |

|---|---|---|---|

| DEM-01 (Demiditraz) | 2-CH₃, 4-CH₃ | CH₃ | Reaction of 2,4-dimethylaniline with N-methylformamide |

| DEM-02 | 2-Cl, 4-Cl | CH₃ | Reaction of 2,4-dichloroaniline with N-methylformamide |

| DEM-03 | 2-H, 4-Cl | CH₃ | Reaction of 4-chloroaniline with N-methylformamide |

| DEM-04 | 2-CH₃, 4-CH₃ | H | Reaction of 2,4-dimethylaniline with formamide |

| DEM-05 | 2-CH₃, 4-CH₃ | C₂H₅ | Reaction of 2,4-dimethylaniline with N-ethylformamide |

Correlating Structural Modifications with Mechanistic Effects

Correlating the structural modifications of Demiditraz derivatives with their mechanistic effects is key to understanding the pharmacophore—the essential molecular features for octopamine (B1677172) receptor agonism. Based on SAR studies of the broader formamidine class, several key relationships can be inferred. nih.gov

Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring are critical for activity. Studies on related formamidines like chlordimeform and Amitraz have shown that substitution at the 2 and 4 positions is highly favorable. nih.govsemanticscholar.org For example, the N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine (chlordimeform) structure highlights the potency of a halogen substituent at the 4-position and a methyl group at the 2-position. Activity is generally reduced or altered by shifting these groups to other positions (e.g., the 3 or 5 position) or by introducing different types of functional groups. It is postulated that the 2,4-disubstitution pattern provides the optimal steric and electronic profile for fitting into the octopamine receptor binding pocket.

N-Alkylation: The degree of substitution on the formamidine nitrogen atom significantly influences potency. Research has indicated that N-monomethyl formamidines, such as Demiditraz itself, are often the most active forms. nih.gov The parent compound of Demiditraz, Amitraz, is believed to be a pro-acaricide that undergoes metabolic conversion to the more active Demiditraz (BTS-27271). nih.gov Further substitution to N,N-dimethyl derivatives can sometimes decrease activity, while the complete removal of the alkyl group (N-H) also tends to reduce potency compared to the N-methyl analogue. This suggests an optimal size and electronic contribution from the N-substituent is required for effective receptor interaction.

The following table summarizes the expected impact of structural modifications on the biological activity of Demiditraz derivatives, based on data from the broader formamidine class.

| Structural Modification | Example Derivative Type | Expected Effect on Octopaminergic Activity | Rationale |

|---|---|---|---|

| Removal of N-methyl group | N'-(2,4-dimethylphenyl)formamidine | Decreased Activity | The N-methyl group is often crucial for optimal receptor binding and activation. |

| Replacement of 4-methyl with 4-chloro | N'-(2-methyl-4-chlorophenyl)-N-methylformamidine | Potentially Increased Activity | Halogen substitution at the 4-position is a common feature in potent formamidine pesticides (e.g., Chlordimeform). |

| Removal of 2-methyl group | N'-(4-methylphenyl)-N-methylformamidine | Decreased Activity | Substitution at the 2-position (ortho) is generally required for high activity, likely for steric reasons to ensure correct orientation in the binding site. |

| Increase N-alkyl chain length | N'-(2,4-dimethylphenyl)-N-ethylformamidine | Decreased Activity | Larger alkyl groups may introduce steric hindrance, preventing optimal binding to the octopamine receptor. |

These structure-activity relationships underscore the precise structural requirements for potent formamidine activity, highlighting the importance of the 2,4-disubstituted aryl ring and the N-methyl group for effective interaction with the target octopamine receptor. nih.govnih.gov

Pre Clinical Research Methodologies and Mechanistic Findings of Demiditraz Racemate

In Vitro Models for Investigating Demiditraz Racemate's Biological Activities

In vitro models are fundamental for dissecting the molecular and cellular mechanisms of this compound, providing a controlled environment to study its biological effects absent the complexities of a whole organism.

Cell-based assays are crucial for identifying the specific cellular pathways affected by this compound. elifesciences.org These assays can quantify cellular responses, determine target engagement, and assess cytotoxicity. agrogreat.comekb.eg For formamidine (B1211174) compounds, these studies often focus on cell lines engineered to express specific neurotransmitter receptors.

Research on the parent compound Amitraz and its metabolites provides a framework for the types of cell-based assays applicable to Demiditraz. For instance, studies have utilized human cell lines to investigate compound effects. The human hepatocarcinoma cell line (HepG2) has been used to assess the cytotoxicity of Amitraz and its metabolites, including the compound analogous to Demiditraz, N'-(2,4-dimethylphenyl)-N-methylformamidine (DMPF). mdpi.comnih.govmdpi.com Such studies employ assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure reductions in cell viability, indicating cytotoxic potential. mdpi.commdpi.com

To investigate the mechanistic action, assays measuring downstream signaling molecules are employed. Since formamidines act on G-protein coupled receptors (GPCRs) like octopamine (B1677172) and adrenergic receptors, assays can measure changes in second messengers like cyclic AMP (cAMP). wikipedia.orgmsdvetmanual.com For example, studies on human luteinized granulosa cells have been used to probe the effects of Amitraz on hormone production (e.g., progesterone (B1679170) and estrogen) and how these effects are mediated by α2-adrenergic receptors. nih.govresearchgate.net The use of specific receptor antagonists, such as yohimbine (B192690) for α2-adrenergic receptors, in these assays helps confirm that the observed cellular response is mediated through the target receptor. nih.govresearchgate.net Furthermore, genotoxicity can be evaluated using assays like the comet assay and cytokinesis-block micronucleus assay in cell lines such as Chinese hamster ovary (CHO) cells. researchgate.net

Table 1: Examples of Cell-Based Assays for Mechanistic Investigation

| Assay Type | Model System | Mechanistic Question Addressed | Example Finding for Related Compounds |

|---|---|---|---|

| Receptor Binding/Activation Assay | Cells expressing octopamine or α2-adrenergic receptors | Does the compound bind to and activate the target receptor? | Formamidines like Amitraz act as agonists at octopamine receptors in insects and α2-adrenergic receptors in mammals. nih.govmsdvetmanual.com |

| Second Messenger Assay (e.g., cAMP) | Receptor-expressing cell lines | How does receptor activation alter intracellular signaling? | Amitraz inhibits the intracellular adenylate cyclase enzyme, leading to decreased cAMP concentration in mammalian cells. msdvetmanual.com |

| Cytotoxicity Assay (e.g., MTT, PC) | HepG2 (human liver), CHO (hamster ovary) cells | At what concentration does the compound cause cell death? | Amitraz was found to be more cytotoxic to HepG2 cells than its primary metabolites. mdpi.com |

| Hormone Production Assay | Human luteinized granulosa cells | Does the compound affect cellular functions like steroidogenesis? | Amitraz inhibited basal and hCG-stimulated progesterone production, an effect reversible by an α2-adrenergic antagonist. nih.gov |

| Genotoxicity Assay (e.g., Comet Assay) | Chinese Hamster Ovary (CHO) cells | Does the compound or its formulation cause DNA damage? | A commercial formulation of Amitraz induced DNA damage, while the active ingredient alone showed minimal effect. researchgate.net |

While specific research on this compound using organoid models is not prominently documented, these three-dimensional (3D) culture systems represent a significant advancement for gaining more complex mechanistic insights. msdvetmanual.com Organoids are self-organizing 3D structures grown from stem cells that can recapitulate the architecture and function of an organ in vitro. medchemexpress.com This provides a more physiologically relevant environment compared to traditional 2D cell monolayers. nih.govmsdvetmanual.com

In Vivo Mechanistic Investigations in Animal Models for this compound

In vivo studies are essential for understanding how this compound behaves in a complete biological system, providing insights into its mechanism of action, metabolic fate, and effects on various organs.

The selection of animal models for investigating this compound is guided by two primary objectives: understanding its efficacy and mechanism of action in target pests (pharmacodynamics) and evaluating its mechanism of action and metabolic profile in non-target mammals.

Invertebrate Models: To study the primary acaricidal and insecticidal mechanism, target species such as ticks (Rhipicephalus spp.), mites (Varroa destructor), or model insects like locusts and fruit flies (Drosophila melanogaster) are used. nih.govelifesciences.orgmdpi.com These models are chosen because they possess the octopamine receptor system, the primary target for formamidine pesticides. umn.edumdpi.com Studying these organisms allows researchers to confirm the compound's mode of action, which involves overstimulation of the octopamine system leading to paralysis and death. umn.eduwikipedia.org

Mammalian Models: Rodents (rats, mice) and non-rodents (dogs, rabbits) are standard models for investigating the effects in non-target species. agrogreat.commsdvetmanual.com Rats and mice are often used for initial mechanistic and metabolic studies due to their well-characterized biology and the availability of transgenic models. epa.gov Dogs are a relevant species for Demiditraz, as it is formulated for veterinary use in canines, making it important to understand the compound's action in this species. regulations.gov These mammalian models possess α2-adrenergic receptors, which are the primary mammalian target of formamidines and mediate the observed neurotoxic signs. regulations.govmsdvetmanual.com

A variety of non-clinical methodologies are used to probe the mechanistic effects of this compound in animal models.

Receptor Occupancy and Binding Assays: To confirm target engagement in vivo, researchers can use radioligand binding assays on tissue homogenates (e.g., from the brain or specific organs) taken from treated animals. These studies can determine how the compound or its metabolites interact with and occupy target receptors like α2-adrenoceptors. mdpi.com

Neurotransmitter and Enzyme Activity Analysis: The mechanism of formamidines involves disrupting neurotransmitter systems. Therefore, methodologies include measuring the levels of neurotransmitters like norepinephrine, serotonin, and dopamine (B1211576) in brain tissue of treated animals. msdvetmanual.com Additionally, since formamidines have been shown to inhibit monoamine oxidase (MAO) at high doses, in vitro and in vivo assays are conducted to measure MAO activity in tissues like the liver and brain. wikipedia.orgepa.gov Prostaglandin (B15479496) synthesis inhibition is another reported mechanism, which can be assessed by measuring prostaglandin levels in relevant tissues. wikipedia.org

Behavioral and Physiological Monitoring: Mechanistic insights can be derived from observing specific physiological and behavioral changes. In invertebrates, this includes monitoring for repellency, paralysis, and inhibition of oviposition (egg-laying), which are direct consequences of octopamine receptor agonism. ekb.eg In mammals, signs like sedation, ataxia (incoordination), and hypothermia are indicative of α2-adrenergic agonism and provide mechanistic clues about the compound's effect on the central nervous system. regulations.gov

Following administration in animal models, tissues and organs are analyzed to understand the compound's disposition and mechanistic impact.

Metabolism and Excretion Profiling: A key area of investigation is the metabolic fate of the compound. Studies with radiolabelled Amitraz in rats, dogs, and even human volunteers have shown that it is rapidly metabolized and excreted, primarily in the urine. inchem.orgepa.gov The primary metabolites are identified and quantified in urine, feces, and blood. For Amitraz, the major metabolites include N'-methyl-N'-(2,4-xylyl)formamidine (the chemical entity of Demiditraz), 4-formamido-meta-toluic acid, and 4-acetamido-meta-toluic acid. inchem.org Understanding this metabolic pathway is crucial, as the metabolites themselves may have biological activity. researchgate.net

Organ-Specific Effects: The nervous system is the primary target organ in mammals due to the action on α2-adrenergic receptors. regulations.gov Investigations focus on the central nervous system, where effects on motor activity and coordination are observed. regulations.gov The liver is also a key organ of interest as it is the primary site of metabolism for xenobiotics. nih.govmdpi.com Studies may assess for changes in liver enzyme levels or histopathological changes to understand organ-level responses. Other organ systems can also be affected; for example, formamidines can cause a decrease in heart rate and blood pressure through their adrenergic activity. wikipedia.org

Table 2: Summary of In Vivo Mechanistic Investigations

| Species Model | Purpose of Study | Key Mechanistic Endpoints Measured |

|---|---|---|

| Ticks, Mites, Insects | Efficacy & Primary Mechanism of Action | Octopamine receptor activity; Behavioral changes (paralysis, repellency); Inhibition of oviposition. ekb.egmdpi.com |

| Rat/Mouse | Mammalian Mechanism & Metabolism | α2-adrenergic receptor occupancy; Brain neurotransmitter levels; Monoamine oxidase (MAO) inhibition; Metabolite profiling in urine/feces. msdvetmanual.comepa.govinchem.org |

| Dog | Target Mammalian Species Mechanism | Physiological signs of α2-adrenergic agonism (sedation, ataxia, hypothermia); Plasma levels of parent compound and metabolites. regulations.gov |

| Rabbit | Dermal Absorption & Irritation | Assessment of dermal penetration; Histopathological examination of skin tissue. agrogreat.com |

Biomarker Identification and Validation for this compound's Mechanistic Effects

The identification and validation of specific biomarkers to trace the mechanistic effects of this compound are critical steps in its preclinical evaluation. However, a thorough review of publicly accessible scientific databases reveals a significant gap in knowledge in this area. There are no published studies that specifically report on the discovery or validation of biomarkers for assessing the pharmacodynamic or mechanistic actions of this compound.

In the broader context of compounds acting on the adrenergic system, biomarker strategies often involve monitoring downstream physiological and biochemical changes. For alpha-2 adrenergic agonists, a class of compounds to which substances with similar structural motifs to Demiditraz sometimes belong, potential biomarkers could theoretically include:

Target Engagement Biomarkers: Measurement of receptor occupancy in specific tissues, often determined through competitive binding assays using radiolabeled ligands in preclinical models.

Downstream Signaling Biomarkers: Quantification of changes in second messengers, such as cyclic AMP (cAMP), in response to the compound. Alpha-2 adrenergic receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Physiological Biomarkers: Monitoring of physiological parameters known to be modulated by the target receptor class. For alpha-2 adrenergic agonists, these can include changes in blood pressure, heart rate, body temperature, and sedation levels.

Gene and Protein Expression Biomarkers: Analysis of changes in the expression of specific genes or proteins that are regulated by the signaling pathways activated by the compound.

The validation of such biomarkers is a rigorous process that involves demonstrating a clear and consistent relationship between the biomarker and a clinical or physiological endpoint. This process typically includes analytical validation to ensure the measurement is accurate and reliable, and clinical or preclinical validation to establish the biomarker's correlation with the biological effect of interest.

Without specific preclinical studies on this compound, the application of these general principles remains speculative. The scientific community awaits dedicated research to elucidate the precise mechanism of action and to identify and validate relevant biomarkers for this compound.

Advanced Analytical and Bioanalytical Methodologies for Demiditraz Racemate Research

Development of Chromatographic Methods for Demiditraz Racemate Quantification

Chromatographic techniques are fundamental for separating, identifying, and quantifying this compound. The development of robust methods is essential for its reliable analysis in complex samples.

HPLC is a versatile technique widely used for the analysis of pharmaceuticals and agrochemicals ekb.egresearchgate.net. For this compound, HPLC method development typically involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity. Reversed-phase HPLC, often utilizing C18 columns, is a common approach researchgate.netresearchgate.net. Mobile phases commonly consist of mixtures of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers. Detection is frequently performed using UV-Vis detectors, with specific wavelengths chosen based on the compound's chromophores. The development process aims to establish methods with good linearity, low limits of detection (LOD) and quantification (LOQ), and acceptable recovery rates, as demonstrated in pesticide analysis researchgate.netfrontiersin.org. While specific HPLC methods for this compound are not detailed in the provided search results, the general principles applied to similar compounds highlight the importance of method validation parameters like linearity (R² ≥ 0.994) and recovery rates (88.5%–116.9%) frontiersin.org.

Gas Chromatography (GC) is another powerful separation technique, particularly effective for volatile or semi-volatile compounds ekb.egresearchgate.netjfda-online.com. If this compound or its relevant derivatives are not inherently volatile, chemical derivatization can be employed to enhance volatility and improve chromatographic behavior jfda-online.com. Derivatization techniques, such as silylation, acylation, or alkylation, can convert analytes into more suitable forms for GC analysis, potentially improving detection sensitivity and structural elucidation jfda-online.com. GC coupled with mass spectrometry (GC-MS) is a common configuration for identifying and quantifying compounds, especially when dealing with complex matrices or when high selectivity is required ekb.egresearchgate.netthermofisher.com. For chiral compounds, GC can be used with chiral stationary phases (CSPs) or after derivatization with chiral reagents to form diastereomers, enabling enantiomeric separation researchgate.net.

Mass Spectrometry (MS) Techniques for this compound Analysis

Mass spectrometry (MS) offers high sensitivity and specificity, making it indispensable for the analysis of this compound, particularly when coupled with chromatographic separation techniques.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, allowing for detailed structural information and highly selective quantification. In MS/MS, a precursor ion is selected, fragmented, and then one or more fragment ions are detected. This technique is crucial for structural elucidation by analyzing fragmentation patterns, which can reveal the compound's molecular structure ekb.egnih.gov. For quantification, MS/MS in modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity, enabling the detection of analytes at trace levels even in complex matrices ekb.egnih.govrestek.com. This is particularly valuable for identifying specific ion transitions characteristic of this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments ekb.egnih.govcaltech.edudtu.dk. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with very similar nominal masses, thereby confirming the identity and purity of the analyte. This technique is invaluable for identifying unknown compounds and for providing definitive structural confirmation, especially in complex research matrices where interferences may be present nih.govdtu.dk.

Metabolic Pathways and Biotransformation Studies of Demiditraz Racemate

Enzyme Systems Involved in Demiditraz Racemate Biotransformation

Cytochrome P450 (CYP) Isoform Involvement

There is currently no publicly available data to identify the specific Cytochrome P450 isoforms that may be involved in the metabolism of this compound. While CYP enzymes are a primary route of metabolism for a vast number of xenobiotics, studies to determine which of these enzymes (e.g., CYP3A4, CYP2D6) contribute to the oxidative metabolism of this compound have not been published in the scientific literature. Without such studies, it is not possible to create a data table of the kinetic parameters (e.g., Km, Vmax) for the biotransformation of this compound by various CYP isoforms.

Non-CYP Mediated Metabolism (e.g., Glucuronidation, Sulfation)

Similarly, information regarding the involvement of non-CYP mediated metabolic pathways in the biotransformation of this compound is not available. Phase II metabolic processes such as glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), are critical for the detoxification and excretion of many compounds. However, no studies have been found that investigate whether this compound or its potential phase I metabolites undergo these conjugation reactions. Consequently, no data can be presented on the formation of glucuronide or sulfate (B86663) conjugates of this compound.

Computational and in Silico Approaches in Demiditraz Racemate Research

ADME-Tox Prediction (Theoretical, Excluding Specific Toxicity Profiles)

Computational Permeability and Distribution Modeling

No specific computational studies or data regarding the permeability and distribution modeling of Demiditraz Racemate were found in the provided search results. General computational methods such as molecular dynamics simulations, quantitative structure-activity relationships (QSAR), and machine learning are utilized to predict these properties for drug candidates, often focusing on aspects like blood-brain barrier penetration and cellular membrane permeation wikipedia.orgnih.govnih.gov. However, these methods have not been applied or reported for this compound in the retrieved information.

In Silico Metabolic Pathway Prediction

Similarly, no specific in silico metabolic pathway predictions for this compound were identified in the search results. Computational tools like PathPred and TrackSM are employed to predict metabolic transformations and pathways for compounds, aiding in understanding biodegradation and biosynthesis pharmafeatures.comnih.gov. These tools analyze chemical structures and known enzymatic transformations to infer metabolic routes. However, there is no available data indicating the application of such methods to this compound.

Future Research Directions and Theoretical Implications for Demiditraz Racemate

Elucidation of Undiscovered Mechanistic Pathways of Demiditraz Racemate

Future research could focus on unraveling the specific mechanisms of action for each enantiomer of Demiditraz. It is plausible that the individual enantiomers exhibit different pharmacological or toxicological profiles. Investigations would need to explore how each stereoisomer interacts with biological targets at the molecular level. Techniques such as chiral liquid chromatography could be employed to separate the enantiomers, allowing for in-vitro and in-vivo studies to delineate their distinct mechanistic pathways. Understanding these pathways is crucial for a complete comprehension of the compound's biological activity.

Exploration of Novel Synthetic Routes and Derivatization Strategies for this compound

The development of stereoselective synthetic methods for Demiditraz would be a significant advancement. Current synthetic routes likely yield a racemic mixture, and future efforts could be directed towards asymmetric synthesis to produce enantiomerically pure forms of the compound. Furthermore, derivatization strategies could be explored to modify the compound's structure. This could involve adding or altering functional groups to potentially enhance efficacy, alter solubility, or reduce off-target effects. Such derivatives would also require thorough stereochemical analysis.

Advanced Computational Modeling for this compound’s Interactions and Properties

Computational modeling presents a powerful tool for predicting the behavior of Demiditraz enantiomers. Molecular docking simulations could be used to model the interaction of each stereoisomer with potential biological receptors, providing insights into binding affinities and modes of action. Quantum mechanical calculations could further elucidate the electronic properties and reactivity of the individual enantiomers. This in-silico approach can guide experimental studies and accelerate the discovery process by prioritizing compounds and derivatization strategies for synthesis and testing.

Integration of this compound Research with Systems Biology Approaches

A systems biology approach could provide a holistic understanding of the effects of this compound on biological systems. This would involve integrating data from genomics, proteomics, and metabolomics to map the broader physiological response to the compound. By examining the global changes in gene expression, protein levels, and metabolic profiles, researchers could identify novel targets and pathways affected by each enantiomer. This comprehensive view is essential for understanding the full spectrum of the compound's activity and potential toxicities.

Q & A

Basic Research: How to design experiments when enantiomer standards for Demiditraz Racemate are unavailable?

Methodological Answer:

When enantiomer-specific standards are unavailable, researchers can use the racemate as a surrogate. For example, in chromatographic or enzymatic assays, quantify the enantiomer concentration by subtracting the concentration of the undesired enantiomer (if measurable) from the total racemate concentration . Validate this approach by comparing the behavior of both enantiomers under identical experimental conditions (e.g., pH, temperature) using statistical tests (e.g., t-tests) to confirm no stereospecific bias (e.g., p > 0.05 for differences in enzymatic activity) .

Advanced Research: How to resolve contradictions between racemate and enantiomer data in preclinical studies?

Methodological Answer:

Contradictions often arise due to chiral interconversion, solvent effects, or unaccounted enantiomer interactions. Follow these steps:

Compare Pharmacokinetic/Pharmacodynamic Profiles : Use bridging studies to link racemate data to enantiomer data, focusing on absorption, distribution, and metabolic pathways .

Evaluate Chiral Interconversion : Conduct stability studies under physiological conditions (e.g., 37°C, varying pH) to detect racemization .

Replicate Key Findings : If unexpected results occur (e.g., toxicity in the enantiomer but not the racemate), isolate variables like solvent choice (e.g., high polarity to minimize racemate crystallization) or thermal mass in reactor design .

Case-by-Case Analysis : Use preclinical data to justify whether full enantiomer re-evaluation is necessary or if extrapolation from racemate data is valid .

Basic Research: What analytical methods are robust for distinguishing this compound enantiomers?

Methodological Answer:

Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with mobile phases optimized for racemate solubility. Validate resolution with racemate standards .

Circular Dichroism (CD) : Measure optical activity at wavelengths specific to Demiditraz’s chromophores. Calibrate using racemate solutions to establish baseline noise thresholds .

Enzymatic Assays : Test enantiomer specificity with enzymes like esterases. For example, if no stereospecific hydrolysis is observed (p > 0.05), racemate data can be used for kinetic modeling .

Advanced Research: How to extrapolate racemate data for single-enantiomer regulatory approval?

Methodological Answer:

Bridging Studies : Design studies comparing the enantiomer’s efficacy/safety to the racemate. Include:

- Pharmacokinetic Bridging : AUC, Cmax, and half-life comparisons in animal models .

- Dose-Response Relationships : Establish equivalence thresholds (e.g., ±20% difference in EC50) .

Justification in Clinical Expert Reports : Argue for extrapolation using racemate therapeutic trial data, emphasizing overlapping mechanisms of action and absence of enantiomer-specific toxicity .

Regulatory Alignment : Follow EMA/FDA guidelines requiring in vitro chiral interconversion data and in vivo metabolite profiling .

Advanced Research: How to optimize reactor design for this compound synthesis to avoid crystallization issues?

Methodological Answer:

Solvent Selection : Prioritize solvents with low racemate solubility (e.g., dichloromethane) to prevent clogging. Use solubility parameter (δ) calculations to predict compatibility .

Thermal Mass Management : Employ jacketed reactors with high heat-transfer coefficients (e.g., 300–500 W/m²·K) to maintain temperatures above 300°C, minimizing premature crystallization .

Plug-Flow Reactors : Design with short residence times and turbulent flow (Re > 4000) to ensure uniform mixing and reduce racemate aggregation .

Basic Research: How to validate racemate purity in Demiditraz formulations?

Methodological Answer:

Differential Scanning Calorimetry (DSC) : Measure melting points; racemates typically exhibit distinct thermal profiles compared to enantiomers.

X-Ray Powder Diffraction (XRPD) : Compare crystalline patterns to reference racemate standards.

HPLC-MS : Use achiral columns to confirm the absence of non-enantiomeric impurities (e.g., dimers or degradation products) .

Advanced Research: How to address discrepancies in stereospecific enzyme activity for this compound?

Methodological Answer:

Enzyme Kinetics : Perform Michaelis-Menten analyses on both enantiomers. If Km or Vmax values differ significantly (p < 0.05), revise assumptions about stereospecificity .

Molecular Docking Simulations : Model enantiomer-enzyme interactions to identify binding affinity disparities. Use software like AutoDock Vina with force fields adjusted for chiral centers .

Inhibition Studies : Test racemate vs. enantiomer effects on enzyme activity. If racemate inhibition is non-additive, investigate allosteric or cooperative mechanisms .

Basic Research: What statistical methods are appropriate for analyzing racemate-enantiomer data?

Methodological Answer:

Paired t-Tests : Compare enantiomer pairs under identical conditions (e.g., bioavailability in paired animal subjects) .

ANOVA with Post Hoc Tests : Analyze multi-group studies (e.g., racemate vs. individual enantiomers across doses). Use Tukey’s HSD to control type I error .

Bland-Altman Plots : Assess agreement between racemate-derived and enantiomer-specific measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.